molecular formula C25H35N3O7 B12064570 Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate

Methyl (2S)-5-Allyl-1-[(S)-3-(Cbz-amino)-2-(Boc-amino)propanoyl]pyrrolidine-2-carboxylate

Cat. No.: B12064570
M. Wt: 489.6 g/mol
InChI Key: PMIHOMILNBFLDE-UHFFFAOYSA-N
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Description

(2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its intricate structure, which includes multiple functional groups such as allyl, benzyloxycarbonyl, and tert-butoxycarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as amino acids and protecting groups.

    Protection of Functional Groups: The amino and carboxyl groups are protected using benzyloxycarbonyl and tert-butoxycarbonyl groups, respectively.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions.

    Introduction of the Allyl Group: The allyl group is introduced via allylation reactions.

    Final Deprotection: The protecting groups are removed to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in drug development for treating various diseases.

    Industry: It is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate: shares similarities with other amino acid derivatives, such as:

Uniqueness

The uniqueness of (2S)-Methyl 5-allyl-1-((S)-3-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoyl)pyrrolidine-2-carboxylate lies in its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C25H35N3O7

Molecular Weight

489.6 g/mol

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoyl]-5-prop-2-enylpyrrolidine-2-carboxylate

InChI

InChI=1S/C25H35N3O7/c1-6-10-18-13-14-20(22(30)33-5)28(18)21(29)19(27-24(32)35-25(2,3)4)15-26-23(31)34-16-17-11-8-7-9-12-17/h6-9,11-12,18-20H,1,10,13-16H2,2-5H3,(H,26,31)(H,27,32)

InChI Key

PMIHOMILNBFLDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)N2C(CCC2C(=O)OC)CC=C

Origin of Product

United States

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